2,6-Diphenylpyrazine
Overview
Description
Synthesis Analysis
The synthesis of 2,6-diphenylpyrazine and related compounds has been explored through several methods. Cheeseman and Godwin (1971) described the preparation of 2,6-dihydroxy-3,5-diphenylpyrazine from 1-hydroxy-3,5-diphenylpyrazin-2-one, highlighting the versatility of pyrazine derivatives through acetylation and deacetylation reactions (Cheeseman & Godwin, 1971). Luo et al. (2010) achieved the synthesis of 2,5-diphenylpyrazine as a by-product, demonstrating an alternative pathway for synthesizing diphenylpyrazine derivatives via X-ray diffraction (Luo, Pang, Yin, & Hu, 2010).
Molecular Structure Analysis
The molecular structure of 2,6-diphenylpyrazine derivatives has been a subject of interest for many researchers. The study by Luo et al. provides valuable insights into the crystallographic analysis, showcasing the structural details of 2,5-diphenylpyrazine (Luo et al., 2010).
Chemical Reactions and Properties
2,6-Diphenylpyrazine derivatives exhibit fascinating chemical reactions and properties. The work by Dias et al. (2005) on synthesizing 2,6-diphenylpyrazine derivatives and investigating their DNA binding and cytotoxic properties highlights the compound's potential in biological contexts (Dias, Jacquemard, Baldeyrou, Lansiaux, Goossens, Bailly, Routier, & Mérour, 2005).
Physical Properties Analysis
The physical properties of 2,6-diphenylpyrazine derivatives have been explored, with Cristiano et al. (2007) focusing on the synthesis and optical/thermal properties of materials based on 2,3-dicyanopyrazine, a related compound, which sheds light on the thermal stability and fluorescence of these materials (Cristiano, Westphal, Bechtold, Bortoluzzi, & Gallardo, 2007).
Chemical Properties Analysis
The chemical properties of 2,6-diphenylpyrazine and its derivatives are pivotal to understanding their reactivity and potential applications. For example, the study by Komorski et al. (2016) on the reaction of R2Zn with 3,5-diphenylpyrazole results in structurally diverse alkylzinc pyrazolates, highlighting the significant influence of steric and solvent effects on the chemical behavior of these compounds (Komorski, Leszczyński, Justyniak, & Lewiński, 2016).
Scientific Research Applications
DNA Binding and Cytotoxic Properties
2,6-Diphenylpyrazine derivatives have been synthesized and evaluated for their DNA binding and cytotoxic properties. A study found that these compounds, especially those with imidazoline terminal groups, show potent AT-specific DNA minor groove binding capabilities. Interestingly, there was no direct relationship between DNA interaction and cytotoxicity. However, incorporating the pyrazine ring generally promoted the cytotoxicity of the molecules (Dias et al., 2005).
Prostacyclin Receptor Agonist for Vascular Disorders
A novel diphenylpyrazine derivative, NS-304, has been synthesized as a prodrug of MRE-269, a potent agonist for the prostacyclin receptor. This compound shows promise in treating various vascular disorders due to its long-lasting effects and selectivity for the prostacyclin receptor. It is particularly notable for its potential in treating pulmonary arterial hypertension and arteriosclerosis obliterans (Kuwano et al., 2007).
Luminescent Properties in Platinum(II) Complexes
2,6-Diphenylpyrazine-based ligands have been used in the synthesis of luminescent dinuclear platinum(II) complexes. These complexes exhibit phosphorescence in solution at ambient temperature, and their optical properties can be tuned for potential applications in contemporary technologies. The study highlights the versatility of these complexes in potentially developing efficient red phosphors (Culham et al., 2013).
Antiprotozoal Activity
Dicationic 2,6-diphenylpyrazines and their aza-analogues have demonstrated significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating diseases like sleeping sickness and malaria. Their DNA affinity and efficacy in mouse models of these diseases have been particularly noted (Hu et al., 2013).
Corrosion Inhibition in Mild Steel
N-heterocycles, including 2,6-diphenylpyrazine, have shown effectiveness as corrosion inhibitors for mild steel in an acid medium. Their ability to adsorb on steel surfaces and block reactive sites makes them potential candidates for protecting metals against corrosion (Saranya et al., 2016).
Fluorescent Chemosensor for Ag+ Ions
A 2,6-diphenylpyridine-based receptor has been developed as a "turn-on" fluorescent chemosensor for selectively sensing silver ions (Ag+). This chemosensor exhibits high selectivity and sensitivity, along with an exceptionally high luminescence quantum yield, making it useful for detecting Ag+ in various applications, including in mammalian cells (Zhang et al., 2017).
Safety And Hazards
Specific safety and hazard information for 2,6-Diphenylpyrazine is not available in the search results. However, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition78.
Future Directions
The future directions of 2,6-Diphenylpyrazine research are not explicitly mentioned in the search results. However, given its properties and the activities of its derivatives, it may have potential applications in the development of new drugs and therapies56.
properties
IUPAC Name |
2,6-diphenylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-12-16(18-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTOUDMCYGFCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306803 | |
Record name | 2,6-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenylpyrazine | |
CAS RN |
25827-94-5 | |
Record name | NSC179824 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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